
3-(Ethoxycarbonyl)oxane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxycarbonyl)oxane-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H12O5 It is characterized by the presence of an oxane ring substituted with ethoxycarbonyl and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Ethoxycarbonyl)oxane-3-carboxylic acid can be synthesized through the lithiation of 1,4-benzodioxin-2-carboxylic acid followed by a reaction with ethyl chloroformate . The reaction typically involves the use of a strong base such as n-butyllithium to deprotonate the carboxylic acid, forming a reactive intermediate that subsequently reacts with ethyl chloroformate to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethoxycarbonyl)oxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen functionalities, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
3-(Ethoxycarbonyl)oxane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 3-(Ethoxycarbonyl)oxane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The ethoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetane-3-carboxylic acid: This compound shares the oxane ring structure but lacks the ethoxycarbonyl group.
3-Oxetanecarboxylic acid: Another similar compound with a different ring structure and functional groups.
Uniqueness
3-(Ethoxycarbonyl)oxane-3-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups on the oxane ring
Propriétés
Formule moléculaire |
C9H14O5 |
|---|---|
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
3-ethoxycarbonyloxane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-2-14-8(12)9(7(10)11)4-3-5-13-6-9/h2-6H2,1H3,(H,10,11) |
Clé InChI |
HKFVJELOYJZVMB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCOC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13162782.png)
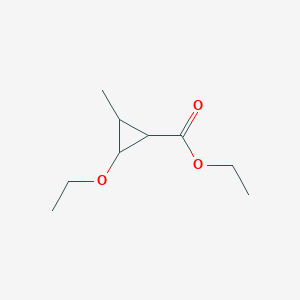
![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B13162792.png)
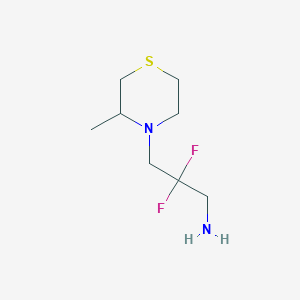
![Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate](/img/structure/B13162805.png)
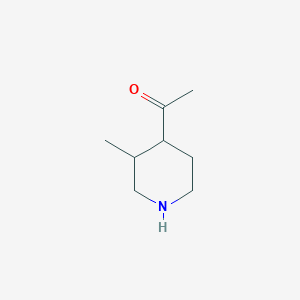
methanol](/img/structure/B13162824.png)

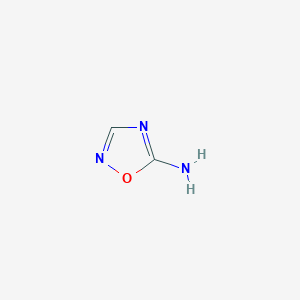
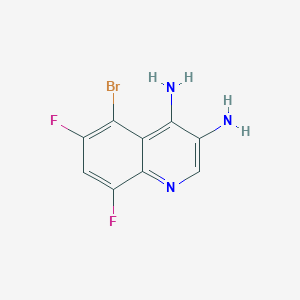
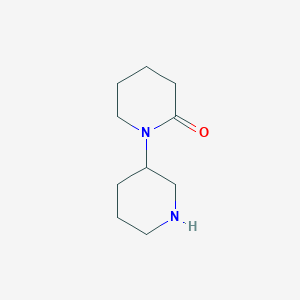
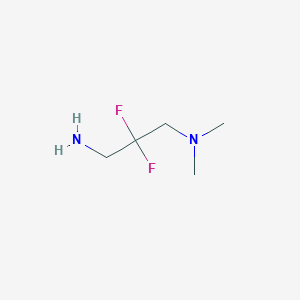
![tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13162876.png)
